Cas no 1246819-59-9 (Imatinib Meta-methyl-piperazine Impurity)

イマチニブ・メタメチルピペラジン不純物(Imatinib Meta-methyl-piperazine Impurity)は、抗がん剤イマチニブの合成過程で生成される重要な中間体または関連物質です。この不純物は高純度で調製可能であり、品質管理や分析基準物質としての利用に適しています。特に、HPLCや質量分析などの高度な分析技術を用いた医薬品の品質評価において、参照標準物質としての役割を果たします。化学的安定性に優れ、適切な保管条件下で長期保存が可能です。製薬業界における工程最適化や不純物プロファイリングの研究において、信頼性の高いデータ取得を支援します。

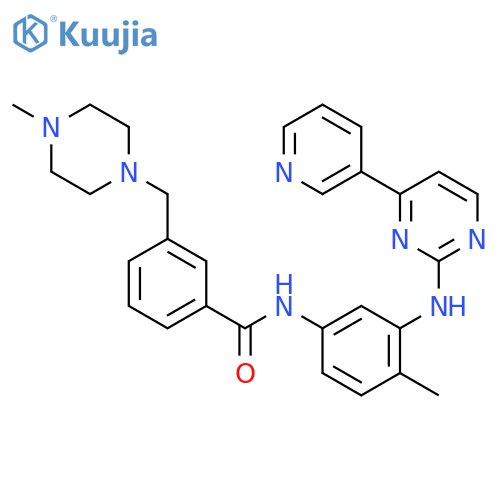

1246819-59-9 structure

商品名:Imatinib Meta-methyl-piperazine Impurity

Imatinib Meta-methyl-piperazine Impurity 化学的及び物理的性質

名前と識別子

-

- Imatinib Meta-methyl-piperazine Impurity

- 3-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

- 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-pyridinyl)-2-pyrimidinylamino]phenyl]benzamide

- 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide

- 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide; Benzamide, 3-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-

- 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide

- SCHEMBL6239405

- M7TF3SZ5VV

- N-(4-METHYL-3-{[4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZAMIDE

- DTXSID20741185

- 1246819-59-9

- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-methylpiperazin-1-yl)methyl)benzamide

- Benzamide, 3-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-

-

- インチ: InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)

- InChIKey: HIPOQAXTOUMJRW-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

計算された属性

- せいみつぶんしりょう: 493.25900

- どういたいしつりょう: 493.25900864g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 37

- 回転可能化学結合数: 7

- 複雑さ: 714

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 86.3Ų

じっけんとくせい

- PSA: 89.77000

- LogP: 4.92310

Imatinib Meta-methyl-piperazine Impurity 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I267990-25mg |

Imatinib Meta-methyl-piperazine Impurity |

1246819-59-9 | 25mg |

$ 215.00 | 2023-09-07 | ||

| Biosynth | WZB81959-25 mg |

Imatinib meta-methyl-piperazine impurity |

1246819-59-9 | 25mg |

$260.00 | 2022-12-28 | ||

| Biosynth | WZB81959-10 mg |

Imatinib meta-methyl-piperazine impurity |

1246819-59-9 | 10mg |

$138.60 | 2022-12-28 | ||

| Biosynth | WZB81959-250 mg |

Imatinib meta-methyl-piperazine impurity |

1246819-59-9 | 250MG |

$1,247.50 | 2022-12-28 | ||

| Biosynth | WZB81959-50 mg |

Imatinib meta-methyl-piperazine impurity |

1246819-59-9 | 50mg |

$416.00 | 2022-12-28 | ||

| Biosynth | WZB81959-100 mg |

Imatinib meta-methyl-piperazine impurity |

1246819-59-9 | 100MG |

$666.00 | 2022-12-28 | ||

| TRC | I267990-250mg |

Imatinib Meta-methyl-piperazine Impurity |

1246819-59-9 | 250mg |

$ 1629.00 | 2023-09-07 | ||

| A2B Chem LLC | AE38434-250mg |

Imatinib Meta-methyl-piperazine Impurity |

1246819-59-9 | 250mg |

$1681.00 | 2024-04-20 | ||

| A2B Chem LLC | AE38434-25mg |

Imatinib Meta-methyl-piperazine Impurity |

1246819-59-9 | 25mg |

$327.00 | 2024-04-20 |

Imatinib Meta-methyl-piperazine Impurity 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

1246819-59-9 (Imatinib Meta-methyl-piperazine Impurity) 関連製品

- 1246819-27-1(Imatinib Para-diaminomethylbenzene Impurity-d3)

- 1365802-18-1(Imatinib Impurity E)

- 404844-02-6(N-Desmethyl Imatinib)

- 571186-92-0(Imatinib (Pyridine)-N-oxide)

- 571186-93-1(Imatinib (Piperidine)-N,N-dioxide)

- 938082-57-6(Imatinib (Piperidine)-1-oxide)

- 571186-91-9(Imatinib (Piperazine)-4-oxide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量